molecular formula C9H11BrN2O B12982393 4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No.: B12982393
M. Wt: 243.10 g/mol
InChI Key: RHCRJFGFQCXVSP-UHFFFAOYSA-N
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Description

4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of pyrazolo-oxazines This compound is characterized by its unique structure, which includes a pyrazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multiple steps starting from commercially available pyrazole derivativesThe final step involves the cyclization of the intermediate to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. The bromine atom and allyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Allyl-3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to the presence of both an allyl group and a bromine atom, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and biomedical research .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-4-prop-2-enyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

InChI

InChI=1S/C9H11BrN2O/c1-2-3-8-9-7(10)6-11-12(9)4-5-13-8/h2,6,8H,1,3-5H2

InChI Key

RHCRJFGFQCXVSP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C2=C(C=NN2CCO1)Br

Origin of Product

United States

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